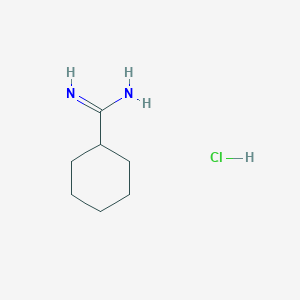

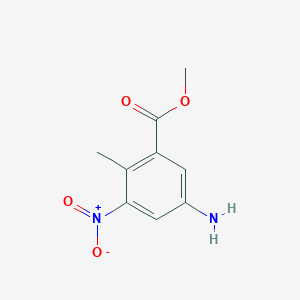

![molecular formula C12H15N3OS B1358189 6-甲氧基-2-(哌嗪-1-基)苯并[d]噻唑 CAS No. 37016-01-6](/img/structure/B1358189.png)

6-甲氧基-2-(哌嗪-1-基)苯并[d]噻唑

描述

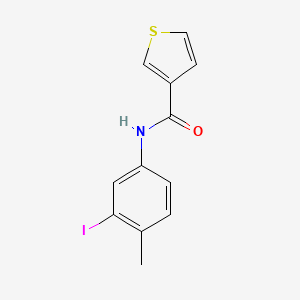

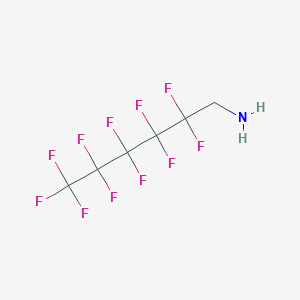

6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole is a compound with the molecular formula C12H15N3OS . It is a structurally diverse benzo[d]thiazole-2-carboxamide .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, involves several steps. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals .Chemical Reactions Analysis

Benzothiazoles, including 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole, show similar chemical and physical properties to pyridine and pyrimidine . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .作用机制

Target of Action

The primary targets of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are Mycobacterium tuberculosis and cyclooxygenase-1 (COX-1) . These targets play crucial roles in the pathogenesis of tuberculosis and inflammation, respectively.

Mode of Action

6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole interacts with its targets, leading to changes in their function. In the case of Mycobacterium tuberculosis, the compound exhibits inhibitory activity, potentially disrupting the bacterium’s essential processes . For COX-1, the compound acts as an inhibitor, reducing the enzyme’s ability to produce pro-inflammatory prostaglandins .

Biochemical Pathways

The biochemical pathways affected by 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole are those involved in the life cycle of Mycobacterium tuberculosis and the inflammatory response mediated by COX-1. By inhibiting these targets, the compound disrupts the normal functioning of these pathways, leading to downstream effects such as the suppression of bacterial growth and inflammation .

Result of Action

The molecular and cellular effects of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole’s action include the inhibition of Mycobacterium tuberculosis growth and the reduction of inflammation through COX-1 inhibition . These effects contribute to the compound’s potential therapeutic benefits in treating tuberculosis and inflammatory conditions.

实验室实验的优点和局限性

One of the main advantages of using 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole in lab experiments is its unique properties, which make it an ideal candidate for a variety of applications. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

未来方向

There are many potential future directions for the study of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole. Some possible areas of research include the development of new synthetic methods for this compound, the investigation of its potential use in the treatment of various diseases, and the exploration of its biological activities and mechanisms of action. Additionally, further studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.

科学研究应用

抗结核化合物

苯并噻唑类化合物因其潜在的抗结核活性而受到研究 . 新合成的分子的抑制浓度与标准参考药物进行比较,发现新的苯并噻唑衍生物对 M.结核杆菌 具有更好的抑制效力。

合成途径

包括 6-甲氧基-2-(哌嗪-1-基)苯并[d]噻唑在内的苯并噻唑衍生物的合成已通过多种合成途径实现 . 这些包括重氮偶联、Knoevenagel 缩合、Biginelli 反应、分子杂交技术、微波辐射和一锅多组分反应 .

构效关系

研究了新的苯并噻唑衍生物的构效关系 . 这涉及了解分子的化学结构与其药理活性之间的关系。

分子对接研究

对选定的苯并噻唑化合物进行了分子对接研究 . 这涉及预测一个分子与另一个分子结合时形成稳定复合物的取向。它通常用于药物设计。

新方法的开发

该化合物可用于开发新的天然产物启发的生物活性糖杂化物的合成方法 .

药物化学

属性

IUPAC Name |

6-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRIGTDFSPUENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

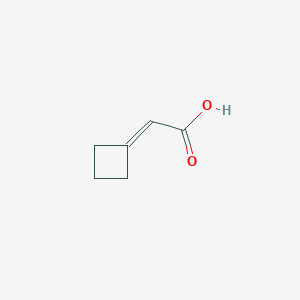

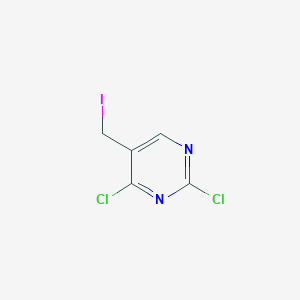

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)